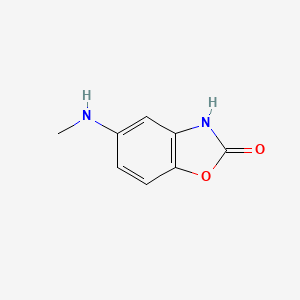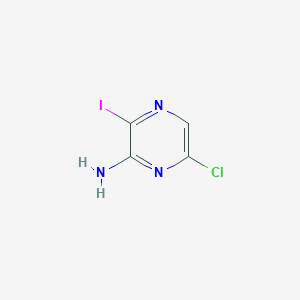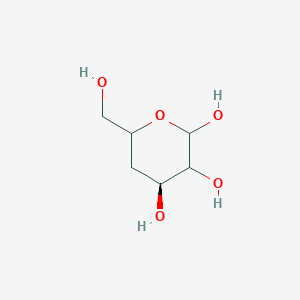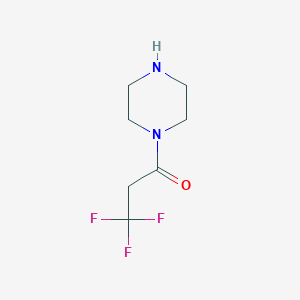
1-(3,3,3-Trifluoropropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(pipérazin-1-yl)-3,3,3-trifluoropropan-1-one est un composé organique de formule moléculaire C₇H₁₁F₃N₂O. Elle est connue pour sa structure unique, qui comprend un groupe trifluorométhyle et un cycle pipérazine. Ce composé est souvent utilisé dans diverses applications de recherche chimique et pharmaceutique en raison de ses propriétés distinctives.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 1-(pipérazin-1-yl)-3,3,3-trifluoropropan-1-one implique généralement la réaction du chlorure de 3,3,3-trifluoropropanoyle avec la pipérazine. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Les conditions de réaction comprennent souvent un solvant comme le dichlorométhane et sont menées à température ambiante .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de réactions
La 1-(pipérazin-1-yl)-3,3,3-trifluoropropan-1-one peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution: Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour substituer le groupe trifluorométhyle.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de recherche scientifique
La 1-(pipérazin-1-yl)-3,3,3-trifluoropropan-1-one est utilisée dans divers domaines de la recherche scientifique:
Chimie: Elle sert de brique de base pour synthétiser des molécules plus complexes.
Biologie: Le composé est utilisé dans l'étude des interactions enzymatiques et de la liaison aux protéines.
Médecine: Il est étudié pour ses applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.
Industrie: Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 1-(pipérazin-1-yl)-3,3,3-trifluoropropan-1-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, lui permettant de traverser facilement les membranes cellulaires. Une fois à l'intérieur de la cellule, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Le cycle pipérazine peut également contribuer à l'affinité de liaison et à la spécificité .
Applications De Recherche Scientifique
3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The piperazine ring can also contribute to binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
1,1,1-Trifluoro-2-propanol: Un autre composé contenant du trifluorométhyle avec des groupes fonctionnels différents.
3,3,3-Trifluoro-1-propanol: Structure similaire mais sans le cycle pipérazine.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contient plus d'atomes de fluor et a des propriétés chimiques différentes.
Unicité
La 1-(pipérazin-1-yl)-3,3,3-trifluoropropan-1-one est unique en raison de la combinaison du groupe trifluorométhyle et du cycle pipérazine. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour des applications de recherche et industrielles spécifiques .
Propriétés
Formule moléculaire |
C7H11F3N2O |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
3,3,3-trifluoro-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)5-6(13)12-3-1-11-2-4-12/h11H,1-5H2 |
Clé InChI |
RUISULBDMIMYAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


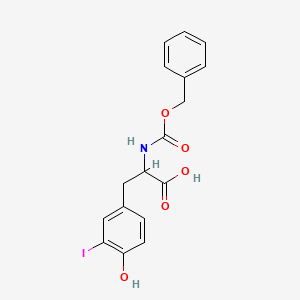
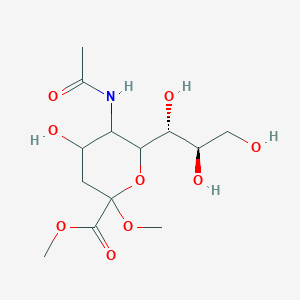
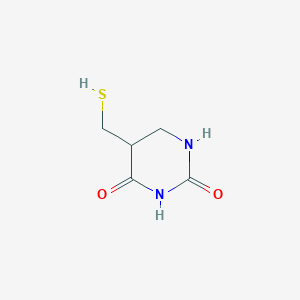

![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
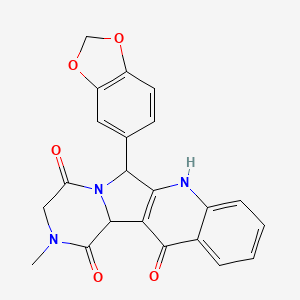
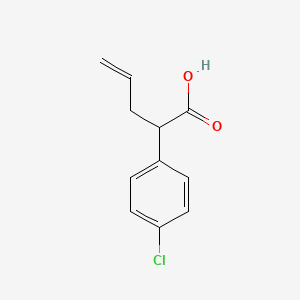
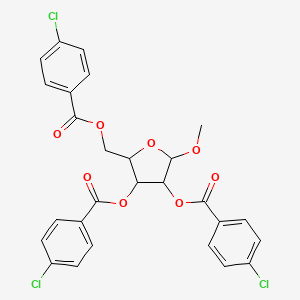


![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
